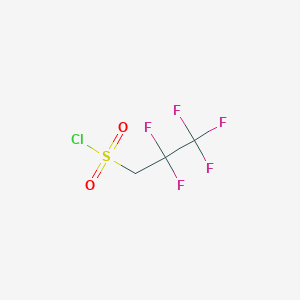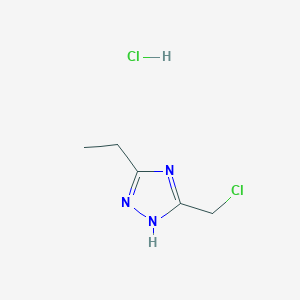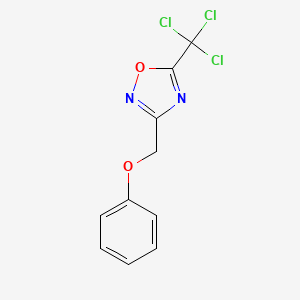
6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid
Descripción general
Descripción
6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid is an organic compound . Indoles, including this compound, are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives, such as this compound, has been a topic of interest among researchers . Various methods of synthesis have been investigated due to the importance of this significant ring system .Molecular Structure Analysis
Indole is known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
Indole derivatives possess various biological activities, which has created interest among researchers to synthesize a variety of indole derivatives . The application of indole derivatives as biologically active compounds has attracted increasing attention in recent years .Physical And Chemical Properties Analysis
This compound is a white solid that is stable at room temperature . It is soluble in water and has a slightly acidic nature . The compound is stable in air, but it may decompose under light exposure .Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid is utilized in the synthesis of various novel compounds. For instance, it is used in the preparation of indole-benzimidazole derivatives through the condensation with substituted o-phenylenediamines (Wang et al., 2016). Similarly, its role in the synthesis of potential insulin receptor activators is significant, as demonstrated in the creation of 3-aryl-5-(1H-indole-3-carbonyl)-4-methoxy-2-furoic acid (Chou et al., 2006).
Characterization and Molecular Docking Studies
Research has also been conducted on the characterization and molecular docking studies of 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carbxylic acids, where 1H-indole-2-carboxylic acids are used as core compounds (Reddy et al., 2022). These studies are crucial for predicting the binding interactions with target proteins, such as EGFR.
Spectroscopic and Computational Studies
The compound is also pivotal in spectroscopic and computational studies. For example, methyl 5-methoxy-1H-indole-2-carboxylate (MMIC), derived from 5-methoxyindole-2-carboxylic acid, has been characterized using various spectroscopic techniques to explore its electronic nature and reactivity (Almutairi et al., 2017).
Structural Studies
Structural studies are another key application. The crystal and molecular structure of 5-methoxyindole-3-acetic acid, closely related to this compound, has been studied, revealing insights into the molecular conformation and interactions (Sakaki et al., 1975).
Interaction with Metal Ions
Research on the interaction of similar indole derivatives with metal ions like Zn(II), Cd(II), and Pt(II) has been conducted, highlighting the potential for forming complexes with anti-inflammatory drugs (Dendrinou-Samara et al., 1998).
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological changes .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Action Environment
It is known that dietary intake can influence gut microbiota and related indole metabolism .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
6-Chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating cellular processes . The compound’s interactions with proteins and other biomolecules can lead to changes in their conformation and activity, affecting various biochemical reactions.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in inflammation and immune response, thereby altering cellular responses to external stimuli . Additionally, this compound can impact cellular metabolism by inhibiting or activating key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, indole derivatives have been shown to inhibit enzyme activity by binding to the active site, preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability can influence its long-term effects on cellular function, with degradation products potentially having different biological activities . In vitro and in vivo studies have shown that the temporal effects of indole derivatives can vary, with some compounds exhibiting sustained activity over time, while others may degrade rapidly, leading to a loss of activity.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that indole derivatives can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects . Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and function. The compound can affect metabolic flux and metabolite levels by inhibiting or activating key enzymes in these pathways . For example, indole derivatives have been shown to influence the metabolism of amino acids and other essential biomolecules, leading to changes in cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and distribution, affecting its overall biological activity.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biological effects.
Propiedades
IUPAC Name |
6-chloro-5-methoxy-3-methyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-5-6-3-9(16-2)7(12)4-8(6)13-10(5)11(14)15/h3-4,13H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZJUHTYESGBOJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=CC(=C(C=C12)OC)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-Fluorophenyl)-1-[2-(piperidin-4-yl)pyrrolidin-1-yl]ethan-1-one hydrochloride](/img/structure/B1470846.png)
![(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-4-ylmethyl)amine](/img/structure/B1470848.png)
![{2-[2-(1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}amine](/img/structure/B1470850.png)
![1-(4-Methylpiperazine-1-carbonyl)-6-azaspiro[2.5]octane dihydrochloride](/img/structure/B1470854.png)

![2-Methyl-6-(propan-2-yl)imidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B1470857.png)


![[5-(Furan-2-carbonyl)thiophen-2-yl]methanamine](/img/structure/B1470862.png)
![[5-(Thiophene-3-carbonyl)thiophen-2-yl]methanamine](/img/structure/B1470863.png)
![5-hydrazino-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1470864.png)
![2-[(2-Methoxyphenyl)methoxy]ethan-1-amine hydrochloride](/img/structure/B1470865.png)

